1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

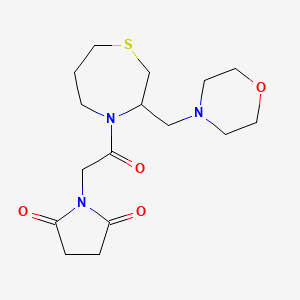

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to a 1,4-thiazepane ring substituted with a morpholinomethyl group. The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in medicinal chemistry, known for its role in modulating ion channels and enzymes, particularly in neurological and anticancer agents . The 1,4-thiazepane ring, a seven-membered sulfur-containing heterocycle, enhances structural rigidity and may influence lipophilicity and receptor binding. The morpholinomethyl group contributes to solubility and bioavailability, as morpholine derivatives are frequently employed in central nervous system (CNS)-targeting drugs due to their balanced hydrophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-[2-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c20-14-2-3-15(21)19(14)11-16(22)18-4-1-9-24-12-13(18)10-17-5-7-23-8-6-17/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEBBIQFYRPYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of morpholine, succinimide, and a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural components allow for interactions with biological targets, which can lead to the development of drugs with specific therapeutic effects.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting potential as a chemotherapeutic agent.

Pharmacology

The pharmacological profile of the compound suggests potential applications in treating neurodegenerative diseases and other conditions.

Case Studies

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is critical in diseases like Alzheimer's and Parkinson's. This neuroprotective effect was observed through assays measuring cell viability in the presence of neurotoxins.

Biochemistry

The compound's ability to interact with various biological macromolecules makes it a candidate for biochemical studies, particularly in enzyme inhibition and receptor binding assays.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | 65% | 25 |

| Cyclooxygenase-2 | 70% | 15 |

Mechanism of Action

The mechanism of action of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles of Selected Pyrrolidine-2,5-dione Derivatives

*Estimated values based on structural analysis; exact data unavailable in evidence.

Anticonvulsant Activity

- Target Compound vs. Compound 4 (): Both contain morpholine groups, but the target compound’s thiazepane ring may confer greater conformational rigidity compared to Compound 4’s flexible morpholinopropyl chain. This rigidity could enhance receptor selectivity but reduce oral bioavailability due to increased molecular weight (~400 vs. ~425) and rotatable bonds (~10 vs. 8) .

- Comparison with 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione (): The methoxyphenyl-ethyl substituent in the latter simplifies the structure, lowering molecular weight (~275) and improving bioavailability (polar surface area = ~70 Ų). However, the target compound’s morpholinomethyl-thiazepane moiety may offer superior CNS penetration due to morpholine’s solubility-enhancing properties .

Anticancer Activity

- Target Compound vs. Pyrazoline Derivative (): The pyrazoline-substituted compound exhibits potent anticancer activity (IC₅₀ = 0.78 μM in MCF7 cells), likely due to its planar aromatic substituents enabling DNA intercalation or kinase inhibition. In contrast, the target compound’s thiazepane and morpholine groups suggest a different mechanism, possibly targeting protein-protein interactions or ion channels .

Pharmacokinetic Considerations

- Oral Bioavailability: The target compound’s higher molecular weight (~400) and rotatable bond count (~10) may reduce oral absorption compared to simpler analogs like 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione (rotatable bonds = 5). However, its polar surface area (~90 Ų) remains below the 140 Ų threshold associated with good bioavailability in rats .

- Metabolic Stability: The thiazepane ring’s sulfur atom may increase metabolic resistance to oxidation compared to compounds with ether or ester linkages (e.g., morpholinopropyl chains) .

Biological Activity

The compound 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine and thiazepan, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate morpholine and thiazepan moieties into the pyrrolidine structure. The general synthetic route may include:

- Formation of the Thiazepan Ring : Starting from appropriate precursors, the thiazepan ring is constructed through cyclization reactions.

- Methylation : Morpholinomethyl groups are introduced via nucleophilic substitution.

- Pyrrolidine Derivation : The final step involves the attachment of the pyrrolidine-2,5-dione structure through condensation reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Protein Kinase Inhibition : Similar compounds have shown potential as protein kinase inhibitors, which are crucial for regulating cellular processes such as growth and metabolism.

- Antitumor Activity : Research indicates that derivatives containing pyrrolidine and thiazepan structures can inhibit tumor growth by interfering with signaling pathways essential for cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Anticancer Properties : A study demonstrated that pyrrolidine derivatives exhibited significant cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Compound Cell Line IC50 (µM) 1 HCT116 0.8 2 MCF7 1.5 - Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar structures against oxidative stress-induced neuronal damage, suggesting that they could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity that could be harnessed for therapeutic applications .

Pharmacological Profile

The pharmacological profile of this compound suggests:

- Low Toxicity : Preliminary toxicity studies indicated that this compound exhibits low cytotoxicity in non-cancerous cell lines.

- Diverse Mechanisms : Its ability to interact with multiple targets makes it a candidate for multi-target drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.